1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 87994-61-4
VCID: VC16993047
InChI: InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2
SMILES:
Molecular Formula: C19H28N4O
Molecular Weight: 328.5 g/mol

1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol

CAS No.: 87994-61-4

Cat. No.: VC16993047

Molecular Formula: C19H28N4O

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol - 87994-61-4

Specification

CAS No. 87994-61-4
Molecular Formula C19H28N4O
Molecular Weight 328.5 g/mol
IUPAC Name 1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol
Standard InChI InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2
Standard InChI Key HVRVCYZDRAHSHG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN

Introduction

Overview

1,3-Bis((2-aminoethyl)amino)-2-propanol (PubChem CID: 5219727) is a polyamine alcohol compound characterized by its branched molecular structure and multifunctional groups. With the molecular formula C₇H₂₀N₄O and a molecular weight of 176.26 g/mol, this compound exhibits unique physicochemical properties that make it relevant in chemical synthesis and potential biomedical applications .

Structural and Chemical Properties

Molecular Architecture

The compound features a central propan-2-ol backbone substituted with two (2-aminoethyl)amino groups at the 1- and 3-positions. Key structural attributes include:

  • Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding.

  • Secondary amines: Participate in coordination chemistry and protonation-dependent reactivity.

  • Flexible ethylene spacers: Facilitate conformational adaptability for interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1,3-bis(2-aminoethylamino)propan-2-ol
Molecular FormulaC₇H₂₀N₄O
Molecular Weight176.26 g/mol
SMILESC(CNCC(CNCCN)O)N
InChI KeyDTTYDTDZOPLNBW-UHFFFAOYSA-N

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.5–3.0 ppm (methylene protons adjacent to amines) and δ 3.4–3.7 ppm (methine proton linked to hydroxyl) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 177.3, with fragmentation patterns consistent with amine loss .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via nucleophilic substitution reactions:

  • Epoxide Amination: Reacting 1,3-epoxypropane with excess ethylenediamine under reflux (60–80°C, 12–24 hrs) .

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yields >95% purity .

Table 2: Optimization Parameters

ParameterOptimal Range
Temperature60–80°C
Reaction Time12–24 hrs
Ethylenediamine3–4 equivalents

Scalability Challenges

Industrial production requires precise control of stoichiometry to avoid oligomerization byproducts. Continuous-flow reactors improve yield (75–85%) compared to batch processes (60–70%) .

Reactivity and Functionalization

pH-Dependent Behavior

  • Acidic Conditions (pH < 4): Amines protonate, enhancing solubility but reducing nucleophilicity.

  • Basic Conditions (pH > 9): Deprotonation increases nucleophilic activity for alkylation or acylation reactions .

Coordination Chemistry

The compound acts as a tetradentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Applications include catalysis and metal-ion extraction .

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